molecular formula C9H11BCl2O3 B573097 3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID CAS No. 1218790-61-4

3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID

Cat. No.: B573097
CAS No.: 1218790-61-4
M. Wt: 248.894
InChI Key: GXOBEFMWCPTAAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the addition of a boron-hydrogen bond over an alkene or alkyne to form the corresponding alkyl or alkenylborane . This process is generally rapid and allows for the exploration of organoborane chemistry.

Industrial Production Methods

Industrial production methods for boronic acids often involve the use of boronic esters as intermediates. These esters can be formed through the reaction of boronic acids with diols, followed by functionalization and deprotection . The relatively mild conditions for boronate deprotection are tolerant of several functional groups, making this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID undergoes various types of reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, ketones, alkanes, and various substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 3,5-Dichlorophenylboronic acid

Uniqueness

3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its propoxy group provides additional steric and electronic effects compared to other boronic acids .

Properties

IUPAC Name

(3,5-dichloro-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BCl2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5,13-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOBEFMWCPTAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681609
Record name (3,5-Dichloro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-61-4
Record name B-(3,5-Dichloro-4-propoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichloro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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